

An In-Depth Technical Guide to the Chemical Properties of 1-Propylcyclopentene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **1-Propylcyclopentene**, a cyclic alkene of interest in organic synthesis and materials science. This document consolidates available data on its physical characteristics, spectroscopic signature, and chemical reactivity, offering a valuable resource for professionals in research and development.

Core Chemical and Physical Properties

1-Propylcyclopentene is a colorless liquid with the molecular formula C_8H_{14} and a molecular weight of 110.197 g/mol .[1][2] Its fundamental physical properties are summarized in the table below, providing a baseline for its handling and application in experimental settings.



Property	Value	Reference
Molecular Formula	C ₈ H ₁₄	[1][2]
Molecular Weight	110.197 g/mol	[1][2]
CAS Number	3074-61-1	[1][2]
Boiling Point	132.8 °C (at 760 mmHg)	
Density	0.821 g/cm ³	
Refractive Index	1.458	
Flash Point	17.5 °C	_
Vapor Pressure	10.7 mmHg (at 25 °C)	

Solubility Profile: As a nonpolar hydrocarbon, **1-propylcyclopentene** is virtually insoluble in water. It is, however, soluble in a wide range of common organic solvents, including ethers, and chlorinated solvents.

Spectroscopic Characterization

The structural elucidation of **1-propylcyclopentene** relies on various spectroscopic techniques. While detailed spectral assignments for this specific molecule are not readily available in public databases, typical spectral regions for its functional groups are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton on the double bond, allylic protons, and the aliphatic protons of the propyl group and the cyclopentene ring.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp²-hybridized carbons of the double bond, typically in the downfield region (120-140 ppm), and the sp³-hybridized carbons of the propyl group and the cyclopentene ring in the upfield region.[3]



Infrared (IR) Spectroscopy: The IR spectrum of **1-propylcyclopentene** is expected to exhibit characteristic absorption bands for the following vibrational modes:

- C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond.
- =C-H Stretch: An absorption band above 3000 cm⁻¹ due to the stretching of the C-H bond on the double bond.
- C-H Stretch (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the C-H bonds of the propyl group and the cyclopentene ring.

Mass Spectrometry (MS): Electron ionization mass spectrometry of **1-propylcyclopentene** would result in a molecular ion peak (M⁺) at m/z = 110, corresponding to its molecular weight. [1][2] The fragmentation pattern would likely involve the loss of alkyl fragments from the propyl chain and rearrangements of the cyclopentene ring.

Chemical Reactivity and Transformations

The primary site of reactivity in **1-propylcyclopentene** is the carbon-carbon double bond, which readily undergoes electrophilic addition reactions.

Addition Reactions

a) Hydrogenation: Catalytic hydrogenation of **1-propylcyclopentene** over a metal catalyst such as platinum (e.g., Adams' catalyst), palladium, or nickel results in the saturation of the double bond to yield propylcyclopentane.[4][5] This reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or acetic acid.[4][5]

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Caption: Catalytic hydrogenation of **1-propylcyclopentene**.



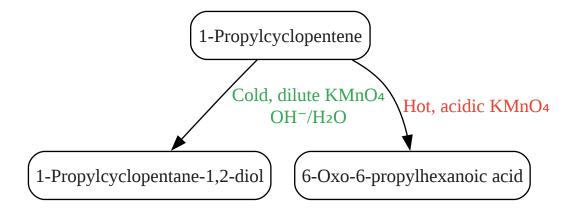
b) Halogenation: **1-Propylcyclopentene** reacts readily with halogens such as bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) to give 1,2-dibromo-1-propylcyclopentane.[6] The reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.[6]

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Caption: Bromination of 1-propylcyclopentene.

Oxidation Reactions

- a) Oxidation with Potassium Permanganate (KMnO₄): The outcome of the oxidation of **1-propylcyclopentene** with potassium permanganate depends on the reaction conditions.
- Cold, Dilute, Alkaline/Neutral Conditions: This leads to the formation of a diol, 1-propylcyclopentane-1,2-diol, via syn-dihydroxylation.[7][8] The purple permanganate solution is decolorized, and a brown precipitate of manganese dioxide (MnO₂) is formed.[7]
- Hot, Acidic Conditions: Under these more vigorous conditions, the double bond is cleaved oxidatively. This reaction would be expected to yield a keto-carboxylic acid, specifically 6oxo-6-propylhexanoic acid.



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Caption: Oxidation pathways of **1-propylcyclopentene**.

Experimental Protocols

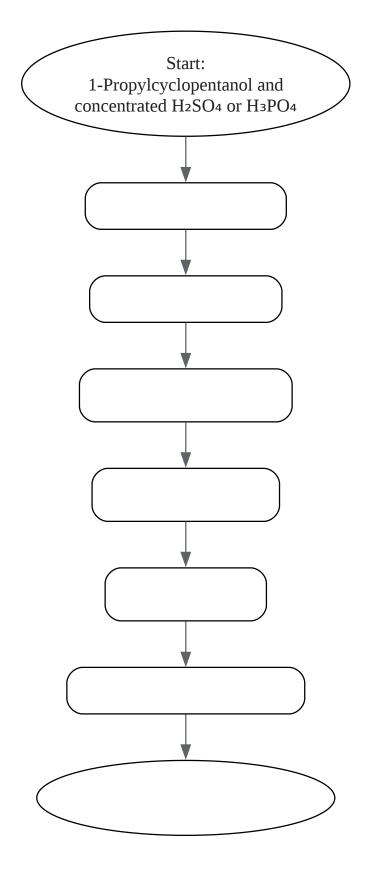
Detailed experimental procedures for the synthesis and reactions of **1-propylcyclopentene** are not widely reported. However, general protocols for analogous transformations can be adapted.

Synthesis

A plausible synthetic route to **1-propylcyclopentene** is the dehydration of **1-propylcyclopentanol**.

Experimental Workflow: Dehydration of 1-Propylcyclopentanol





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Caption: General workflow for the synthesis of **1-propylcyclopentene**.



Methodology:

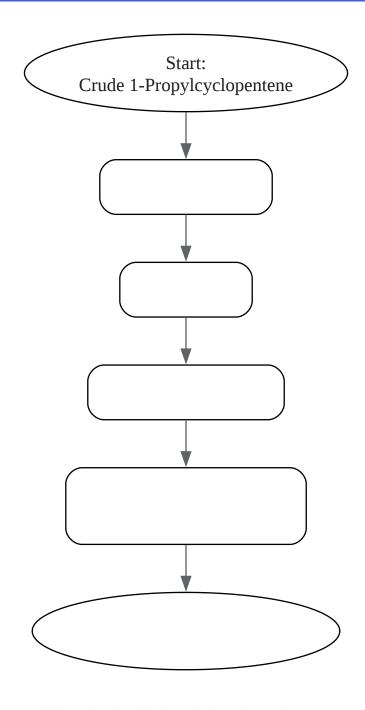
- Place 1-propylcyclopentanol in a round-bottom flask.
- Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, while cooling the flask in an ice bath.
- Set up a distillation apparatus and gently heat the mixture. The lower-boiling alkene product will distill over.
- Collect the distillate and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
- Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
- Filter to remove the drying agent.
- Purify the **1-propylcyclopentene** by fractional distillation.

Purification

Fractional distillation is the primary method for purifying **1-propylcyclopentene**, separating it from unreacted starting materials, byproducts, or solvents based on differences in boiling points.

Experimental Workflow: Fractional Distillation





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Caption: Workflow for the purification of **1-propylcyclopentene**.

Methodology:

- Assemble a fractional distillation apparatus, including a distilling flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
- Place the crude **1-propylcyclopentene** in the distilling flask along with boiling chips.



- Gently heat the flask.
- Monitor the temperature at the top of the column. Discard the initial distillate (forerun), which
 may contain lower-boiling impurities.
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1-propylcyclopentene.

Conclusion

This technical guide has summarized the key chemical properties of **1-propylcyclopentene** based on available data. While fundamental physical constants and general reactivity patterns are established, a notable gap exists in the literature regarding detailed experimental protocols and comprehensive spectroscopic assignments for this specific compound. The information and generalized procedures provided herein offer a solid foundation for researchers and professionals to work with **1-propylcyclopentene** and to guide further investigation into its chemical behavior and potential applications.

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